molecular formula H4MgO8P2 B083499 Magnesium dihydrogen phosphate CAS No. 13092-66-5

Magnesium dihydrogen phosphate

Cat. No.: B083499
CAS No.: 13092-66-5
M. Wt: 218.28 g/mol
InChI Key: QQFLQYOOQVLGTQ-UHFFFAOYSA-L
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Description

Magnesium dihydrogen phosphate is an inorganic compound with the chemical formula Mg(H₂PO₄)₂. It is commonly found as a white crystalline powder and is known for its solubility in water and acids, but it is insoluble in alcohol. This compound is often used in various industrial and agricultural applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium dihydrogen phosphate can be synthesized by reacting magnesium oxide with phosphoric acid. The reaction is typically carried out by mixing magnesium oxide with phosphoric acid, followed by filtration, concentration, cooling, centrifugation, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced by adding an aqueous dispersion of magnesium hydroxide slowly to phosphoric acid until a molar ratio of about 1:2 between magnesium and phosphorus is reached. The temperature is maintained below 60°C during the reaction. After the reaction is complete, about 0.1% hydrogen peroxide is added, and the slurry is dried and milled to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium dihydrogen phosphate undergoes various chemical reactions, including thermal decomposition, hydrolysis, and reactions with bases and acids.

Common Reagents and Conditions:

    Thermal Decomposition: When heated, this compound decomposes to form magnesium pyrophosphate and water.

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and magnesium hydroxide.

    Reactions with Bases: It reacts with bases to form magnesium phosphate and water.

    Reactions with Acids: It reacts with stronger acids to release phosphoric acid.

Major Products Formed:

    Thermal Decomposition: Magnesium pyrophosphate (Mg₂P₂O₇)

    Hydrolysis: Phosphoric acid (H₃PO₄) and magnesium hydroxide (Mg(OH)₂)

    Reactions with Bases: Magnesium phosphate (Mg₃(PO₄)₂)

    Reactions with Acids: Phosphoric acid (H₃PO₄)

Scientific Research Applications

Magnesium dihydrogen phosphate has a wide range of applications in scientific research and industry:

Mechanism of Action

Magnesium dihydrogen phosphate can be compared with other similar compounds such as calcium dihydrogen phosphate and monomagnesium phosphate:

Comparison with Similar Compounds

Magnesium dihydrogen phosphate stands out due to its unique solubility properties and its specific applications in various fields.

Properties

IUPAC Name

magnesium;dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mg.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFLQYOOQVLGTQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)[O-].OP(=O)(O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4MgO8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10043-83-1 (Parent)
Record name Magnesium phosphate, monobasic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00872542
Record name Magnesium monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White, odourless, crystalline powder, slightly soluble in water
Record name Phosphoric acid, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name MONOMAGNESIUM PHOSPHATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

13092-66-5
Record name Magnesium phosphate, monobasic
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013092665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, magnesium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium monophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium bis(dihydrogenorthophosphate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM PHOSPHATE, MONOBASIC, ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA2L7VX59K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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